molecular formula C22H25NO3 B586910 JWH-250 5-Hydroxypentyl CAS No. 1427325-83-4

JWH-250 5-Hydroxypentyl

Cat. No.: B586910
CAS No.: 1427325-83-4
M. Wt: 351.4 g/mol
InChI Key: BEAGHVHOGRTTHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JWH-250 5-Hydroxypentyl is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids . The activation of these receptors leads to various changes in cellular activity, depending on the specific cell type and location within the body .

Biochemical Pathways

Given its action on cannabinoid receptors, it likely influences pathways involved in pain perception, mood regulation, and memory

Pharmacokinetics

It is known to be a metabolite of jwh-250, suggesting it is produced in the body through the metabolic breakdown of jwh-250 . It is detectable in both serum and urine , indicating it is likely distributed throughout the body and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with cannabinoid receptors. As an agonist of these receptors, it can trigger a variety of responses, including changes in pain sensation, mood, and memory . The specific effects can vary widely depending on factors such as the individual’s physiology and the presence of other substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s physiological state, and genetic factors that can affect drug metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of JWH 250 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH-250. The synthetic route typically includes:

Industrial Production Methods:

Properties

IUPAC Name

1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAGHVHOGRTTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017743
Record name JWH-250 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-83-4
Record name JWH-250 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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